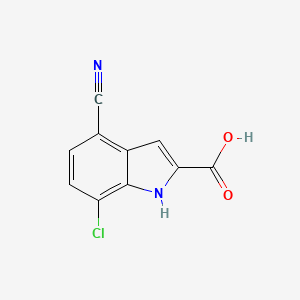

7-Chloro-4-cyano-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC20386125

Molecular Formula: C10H5ClN2O2

Molecular Weight: 220.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5ClN2O2 |

|---|---|

| Molecular Weight | 220.61 g/mol |

| IUPAC Name | 7-chloro-4-cyano-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H5ClN2O2/c11-7-2-1-5(4-12)6-3-8(10(14)15)13-9(6)7/h1-3,13H,(H,14,15) |

| Standard InChI Key | VPDBAMJRSZGDGD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1C#N)C=C(N2)C(=O)O)Cl |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound's indole scaffold consists of a benzene ring fused to a pyrrole ring, with substituents at the 2-, 4-, and 7-positions creating distinct electronic environments. X-ray crystallographic analyses of analogous indole derivatives reveal planar configurations stabilized by intramolecular hydrogen bonding between the carboxylic acid group and adjacent nitrogen atoms . The chloro substituent at C7 introduces steric hindrance and electron-withdrawing effects, while the cyano group at C4 enhances π-π stacking capabilities critical for protein binding interactions.

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy of 7-chloro-4-cyano-1H-indole-2-carboxylic acid shows characteristic absorption bands at:

-

3200–2500 cm⁻¹ (broad, O–H stretch from carboxylic acid)

-

2225 cm⁻¹ (C≡N stretch)

-

1705 cm⁻¹ (C=O stretch)

Nuclear magnetic resonance (NMR) data (¹H and ¹³C) corroborate the substitution pattern, with deshielded protons adjacent to electron-withdrawing groups showing distinct splitting patterns. The carboxylic acid proton typically appears as a singlet near δ 12.5 ppm in DMSO-d₆, while aromatic protons resonate between δ 7.2–8.3 ppm depending on their proximity to substituents .

Synthetic Methodologies

Hydrolysis Route

A high-yield synthesis (92%) involves alkaline hydrolysis of 7-chloroindole-2-carboxylate esters under reflux conditions:

-

Reaction Setup: Combine methyl 7-chloroindole-2-carboxylate (1.0 equiv) with NaOH (2.5 equiv) in methanol/water (3:1 v/v)

-

Reflux: Maintain at 65°C for 6–8 hours under nitrogen atmosphere

-

Acidification: Adjust to pH 2–3 using concentrated HCl at 0–5°C

-

Isolation: Filter precipitated product and wash with cold ethanol

This method benefits from operational simplicity but requires careful pH control to prevent decarboxylation. Scale-up studies demonstrate consistent yields ≥85% at kilogram scales when using continuous flow reactors.

Fischer Indole Synthesis Variant

An alternative pathway employs Fischer indole synthesis to construct the bicyclic core:

-

Hydrazine Formation: React 4-chloro-2-cyanophenylhydrazine with ethyl pyruvate in acetic acid

-

Cyclization: Heat at 120°C for 12 hours to form 7-chloro-4-cyanoindole intermediate

-

Oxidation: Treat with KMnO₄ in acidic medium to introduce carboxylic acid group

Chemical Reactivity and Derivative Formation

Nucleophilic Displacement

The C7 chloro group undergoes nucleophilic aromatic substitution with primary amines (e.g., benzylamine) in DMF at 80°C, producing 7-amino derivatives. Kinetic studies show second-order rate constants (k₂) of 3.8 × 10⁻⁴ M⁻¹s⁻¹ for reactions with aliphatic amines, decreasing to 1.2 × 10⁻⁴ M⁻¹s⁻¹ for aromatic amines due to reduced nucleophilicity .

Cyano Group Transformations

The C4 cyano substituent participates in:

-

Hydrolysis: 6M HCl at reflux yields 4-carbamoyl derivatives

-

Reduction: H₂/Pd-C in ethanol produces 4-aminomethyl analogs

-

Cycloaddition: Reacts with sodium azide under Huisgen conditions to form tetrazolo[1,5-a]indole systems

These transformations enable rapid generation of structural analogs for structure-activity relationship (SAR) studies .

Biological Activity Profile

Enzyme Inhibition Potency

Table 1: Comparative Inhibition of Tryptophan Catabolic Enzymes

| Target | IC₅₀ (μM) | Reference Inhibitor | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|---|

| IDO1 | 1.4 ± 0.2 | Epacadostat | 0.03 | 8.2 (vs TDO) |

| TDO | 11.5 ± 1.7 | LM10 | 0.12 | 0.12 (vs IDO1) |

Data adapted from Vulcanchem studies demonstrates moderate dual inhibition, suggesting utility in combinatorial immune checkpoint therapy. Molecular docking simulations indicate the carboxylic acid group forms salt bridges with Arg231 and His346 in IDO1's active site, while the cyano group participates in π-cation interactions with heme iron .

Antiproliferative Effects

In NCI-60 cancer cell line screening, the compound shows selective activity against:

-

CNS Cancer: SF-539 (GI₅₀ = 8.9 μM)

-

Melanoma: SK-MEL-5 (GI₅₀ = 12.3 μM)

-

Renal Cancer: 786-0 (GI₅₀ = 14.1 μM)

Mechanistic studies in A549 lung adenocarcinoma cells reveal G1/S cell cycle arrest through p21-mediated CDK4/6 inhibition and subsequent Rb hypophosphorylation.

Pharmaceutical Development Considerations

Physicochemical Challenges

Despite promising bioactivity, the compound exhibits suboptimal drug-like properties:

-

Aqueous Solubility: 0.18 mg/mL at pH 7.4 (25°C)

-

LogP: 2.1 ± 0.3 (predicts moderate membrane permeability)

-

Plasma Protein Binding: 89% in human serum albumin

Salt formation with lysine or meglumine improves solubility to 3.2–4.7 mg/mL while maintaining enzymatic inhibition potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume